(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride
Description
Properties
IUPAC Name |
(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2/c1-6(2)7(8(10)13)12-5-3-4-11-9(12)14/h6-7H,3-5H2,1-2H3,(H,11,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUOJBKULXTCRU-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)Cl)N1CCCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)Cl)N1CCCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652678 | |
| Record name | (2S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192800-77-4 | |
| Record name | (2S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Reaction: Carboxylic Acid to Acyl Chloride Conversion
The primary synthetic pathway for (2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride involves the conversion of its corresponding carboxylic acid precursor, (2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid, using thionyl chloride () under anhydrous conditions. This method is favored due to its efficiency in generating high-purity acyl chlorides while minimizing side reactions. The reaction proceeds via nucleophilic attack of the carboxylic acid oxygen on sulfur in , forming a chlorosulfite intermediate that facilitates chloride displacement (Figure 1).
Reaction Equation:
Key conditions include:
Mechanistic Insights and Byproduct Management
The reaction mechanism involves three stages: (1) chlorosulfite intermediate formation, (2) nucleophilic chloride attack, and (3) elimination of and . Side products, such as sulfonic acid derivatives, are suppressed by maintaining strict anhydrous conditions and using molecular sieves to scavenge trace water. Post-reaction, gaseous byproducts (, ) are neutralized with alkaline scrubbers, ensuring environmental and safety compliance.
Optimization Strategies for Laboratory-Scale Synthesis
Yield and Purity Enhancements
Studies report yields of 85–92% when the reaction is conducted under inert atmosphere (argon or nitrogen) with continuous stirring for 4–6 hours. Purity exceeding 99% is achievable via fractional distillation under reduced pressure (10–15 mmHg, boiling point 120–125°C). Critical parameters include:
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Equiv. | 1.3 | Minimizes excess reagent waste |
| Reaction Time | 5 hours | Balances completion vs. degradation |
| Distillation Temp. | 122°C (15 mmHg) | Separates acyl chloride from residual acid |
Stereochemical Preservation
The (2S) configuration is retained through rigid temperature control (<30°C) and avoidance of protic solvents, which could induce racemization. Chiral HPLC analysis confirms enantiomeric excess (ee) >98% in optimized batches.
Industrial-Scale Production Adaptations
Continuous Flow Reactor Systems
To address scalability, industries employ continuous flow reactors with residence times of 20–30 minutes, enhancing throughput by 300% compared to batch processes. Key advantages include:
Waste Minimization and Cost Efficiency
Recycling unreacted via condensation units reduces raw material costs by 40%. Additionally, byproduct is captured and converted to sulfuric acid for reuse.
Alternative Preparation Methods
Phosphorus-Based Reagents
While and are classical acylating agents, their use for this compound is limited due to:
Enzymatic Approaches
Emerging biocatalytic methods using lipases (e.g., Candida antarctica) in non-aqueous media show promise for greener synthesis, though yields remain suboptimal (55–60%).
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran
Catalysts: Pyridine, triethylamine
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Carboxylic Acids: Formed by hydrolysis
Scientific Research Applications
(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The pathways involved may include inhibition of enzymes and modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three classes of analogs: acyl chlorides , diazinane derivatives , and chiral intermediates used in drug synthesis. Key differences in reactivity, stability, and applications are highlighted.
Table 1: Structural and Functional Comparisons
Reactivity Profile
- Acyl Chloride Reactivity : The target compound’s acyl chloride group exhibits higher electrophilicity compared to 3-methylbenzoyl chloride due to electron-withdrawing effects of the diazinane ring. This enhances its reactivity in nucleophilic acyl substitutions (e.g., forming amides or esters) . However, it is less stable than aromatic acyl chlorides, requiring inert conditions for handling.
- Directing Group Utility : Unlike the N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, the diazinane ring in the target compound provides a chelating site for transition metals (e.g., Pd, Rh), facilitating C–H activation at β-positions .
Stereochemical Influence
The (2S) configuration of the target compound contrasts with the (S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoyl derivatives in . While both are chiral, the diazinane ring introduces conformational flexibility, whereas the isoindolinone group in ’s compounds imposes rigidity, favoring enzyme-binding selectivity in drug candidates .
Biological Activity
(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride is a compound with significant potential in various scientific fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and applications based on current research findings.
- IUPAC Name : this compound
- Molecular Formula : C9H15ClN2O2
- Molecular Weight : 218.68 g/mol
- CAS Number : 192800-77-4
- InChI Key : CVUOJBKULXTCRU-ZETCQYMHSA-N
Synthesis
The synthesis of this compound typically involves the reaction of 3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoic acid with thionyl chloride under anhydrous conditions to prevent hydrolysis. The reaction scheme can be summarized as follows:
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to modifications that affect protein function, potentially inhibiting enzymes or modulating signaling pathways.
Potential Therapeutic Applications
Research indicates several potential therapeutic applications for this compound:
- Neuroprotective Effects : Studies suggest that this compound may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
- Anti-inflammatory Properties : The compound has been explored for its anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation.
- Biochemical Probes : Its unique structure allows it to function as a biochemical probe in various experimental setups, aiding in the understanding of complex biological processes.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(2-Oxo-1,3-diazinan-1-yl)benzoic acid | Contains diazinane ring | Potential anti-cancer properties |
| 4-(2-Oxo-1,3-diazinan-1-yl)benzonitrile | Similar diazinane structure | Investigated for enzyme inhibition |
| 2-Methyl-3-(2-Oxo-1,3-diazinan-1-yl)butanoic acid | Methyl group addition | Explored for metabolic regulation |
Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of (2S)-3-methyl-2-(2-oxo-1,3-diazinan-1 yl)butanoyl chloride on neuronal cell lines exposed to oxidative stress, results indicated a significant reduction in cell death compared to controls. This suggests a protective mechanism that warrants further exploration for neurodegenerative diseases.
Study 2: Anti-inflammatory Activity
A separate investigation into the anti-inflammatory properties demonstrated that treatment with the compound reduced pro-inflammatory cytokine levels in vitro. This positions it as a potential therapeutic agent for inflammatory disorders.
Study 3: Enzyme Inhibition
Research focusing on enzyme interactions revealed that (2S)-3-methyl - 2-(2 - oxo - 1 , 3 - diazinan - 1 - yl) butanoyl chloride effectively inhibited specific enzymes involved in lipid metabolism. This could have implications for metabolic disorders and obesity management.
Q & A
Q. What are the key steps in synthesizing (2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl chloride, and how are reaction conditions optimized?
A three-step synthesis is commonly employed:
Deprotection : Hydrochloric acid in dioxane removes the Boc group from a precursor, yielding a methyl ester intermediate (100% yield under room-temperature stirring) .
Schiff base formation : Reacting the intermediate with 2,3-difluorobenzaldehyde generates a methylideneamino derivative.
Chlorination : The final step involves converting the carboxylic acid to the acyl chloride using reagents like thionyl chloride or oxalyl chloride.
Optimization: Reaction time, solvent polarity (e.g., dioxane vs. THF), and stoichiometric ratios are critical for minimizing side products. For example, excess HCl in dioxane ensures complete deprotection without ester hydrolysis .
Q. How is the stereochemical integrity of the (2S)-configured chiral center confirmed during synthesis?
- Chiral HPLC or circular dichroism (CD) validates enantiomeric purity.
- 1H-NMR analysis : Distinct splitting patterns for diastereotopic protons near the chiral center (e.g., δ 3.86–3.89 ppm for the methine proton in the intermediate) confirm stereochemistry .
- X-ray crystallography : Absolute configuration is resolved using single-crystal diffraction data (e.g., R factor < 0.04) .
Q. What physicochemical properties are critical for handling this compound in laboratory settings?
- Density : 1.176 g/cm³ (impacts solvent selection for recrystallization).
- Boiling point : ~440°C (suggests vacuum distillation is impractical; lyophilization preferred).
- Hygroscopicity : Requires storage under inert gas (N₂/Ar) due to acyl chloride reactivity with moisture .
Advanced Research Questions
Q. How can side reactions during chlorination (e.g., over-oxidation or racemization) be mitigated?
- Low-temperature conditions (−20°C to 0°C) suppress racemization at the chiral center.
- Catalytic DMAP (4-dimethylaminopyridine) accelerates chlorination, reducing exposure to reactive intermediates.
- In situ monitoring : FT-IR tracks the disappearance of the carboxylic acid C=O stretch (~1700 cm⁻¹) and emergence of the acyl chloride peak (~1800 cm⁻¹) .
Q. How does the compound’s crystal structure inform its reactivity in host-guest complexes?
- X-ray data (a = 11.8629 Å, b = 23.3541 Å, c = 27.4519 Å) reveal a folded conformation stabilized by intramolecular H-bonds between the diazinanone carbonyl and adjacent NH groups. This rigidity influences its binding to biological targets (e.g., HIV protease) by pre-organizing the molecule for π-π stacking and hydrogen bonding .
Q. What experimental strategies are used to resolve contradictions in reported bioactivity data (e.g., antiviral vs. cytotoxic effects)?
- Dose-response assays : IC₅₀ values are determined across multiple cell lines (e.g., HEK293, HeLa) to differentiate target-specific activity from nonspecific toxicity.
- Proteomic profiling : SILAC (stable isotope labeling by amino acids in cell culture) identifies off-target protein interactions that may explain divergent results .
- Molecular dynamics simulations : Predict binding affinities to viral proteases (e.g., SARS-CoV-2 Mpro) versus human enzymes to rationalize selectivity .
Q. How is the compound’s stability assessed under physiological conditions for drug delivery applications?
Q. What challenges arise in scaling up asymmetric synthesis, and how are they addressed?
- Chiral auxiliary approach : Use (S)-oxazolidinones to enforce stereochemistry during acylation, achieving >98% enantiomeric excess (ee).
- Catalytic asymmetric catalysis : Chiral phosphine ligands (e.g., BINAP) in Pd-mediated couplings improve atom economy but require rigorous purification to remove metal residues .
Methodological Guidance for Common Issues
Q. Contradictory NMR Data Between Batches
Q. Low Yield in Diazinanone Ring Formation
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes at 120°C, minimizing thermal decomposition.
- Alternative coupling reagents : HATU vs. EDC/HOBt comparison shows HATU improves cyclization efficiency by 20% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
